Cas no 2155852-07-4 (1-2-(piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride)

1-2-(Piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound combining a piperidine moiety with a triazole-carboxylic acid scaffold. This structure offers versatility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The presence of both a triazole and a carboxylic acid group enhances its potential for forming hydrogen bonds and metal coordination complexes, making it valuable in ligand design. The hydrochloride salt improves solubility and stability, facilitating handling in synthetic applications. Its rigid yet functionalized framework is advantageous for constructing pharmacophores targeting enzymes or receptors, particularly in central nervous system (CNS) and antimicrobial research. The compound's well-defined reactivity allows for selective modifications, supporting diverse synthetic pathways.
1-2-(piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride structure
2155852-07-4 structure
Product Name:1-2-(piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
CAS No:2155852-07-4
MF:C10H17ClN4O2
MW:260.720580816269
CID:5213149
PubChem ID:132371600
Update Time:2025-11-07

1-2-(piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
    • 1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
    • 1-(2-piperidin-2-ylethyl)triazole-4-carboxylic acid;hydrochloride
    • starbld0047147
    • Z3020331573
    • 1-2-(piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
    • Inchi: 1S/C10H16N4O2.ClH/c15-10(16)9-7-14(13-12-9)6-4-8-3-1-2-5-11-8;/h7-8,11H,1-6H2,(H,15,16);1H
    • InChI Key: YXUQFYOIBIYNII-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1=CN(CCC2CCCCN2)N=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Topological Polar Surface Area: 80

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Additional information on 1-2-(piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-2-(Piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

The compound 1-2-(piperidin-2-yl)ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 2155852-07-4) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a piperidine ring with a triazole carboxylic acid group, making it a versatile molecule for research and development purposes. The hydrochloride salt form further enhances its stability and solubility properties, making it suitable for a wide range of experimental and practical uses.

Recent advancements in chemical synthesis have enabled the precise characterization of this compound's properties. Studies have shown that the piperidine moiety contributes to the molecule's ability to interact with biological systems, while the triazole group provides a platform for further functionalization. This dual functionality makes the compound an attractive candidate for applications in drug discovery, material science, and advanced chemical engineering.

One of the most promising areas of research involving this compound is its potential in medicinal chemistry. The triazole carboxylic acid group has been identified as a key structural element in several bioactive compounds, suggesting that this molecule could serve as a scaffold for developing novel therapeutic agents. Additionally, the piperidine ring is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability, further underscoring its potential in drug design.

Recent studies have also explored the use of this compound in the development of advanced materials. The unique combination of the triazole group and the piperidine ring allows for the creation of materials with tailored mechanical and electronic properties. For instance, researchers have demonstrated that this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength. Such applications highlight its versatility beyond traditional chemical uses.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of modern catalytic techniques has significantly improved the yield and purity of the final product. Furthermore, the ability to isolate the hydrochloride salt form ensures that the compound remains stable under various storage conditions, making it easier to handle in large-scale production environments.

The environmental impact of this compound has also been a focus of recent research. Studies indicate that it exhibits low toxicity to aquatic organisms when used at recommended concentrations. However, further investigations are needed to fully understand its long-term effects on ecosystems and to develop best practices for its safe handling and disposal.

Looking ahead, the continued exploration of this compound's properties is expected to unlock new opportunities across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further modification and optimization. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing both scientific knowledge and industrial innovation.

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